Comprehensive Spectroscopic Profiling and Synthetic Methodology of 1-(2-Bromophenyl)-4,4-dimethylpentan-3-one
Comprehensive Spectroscopic Profiling and Synthetic Methodology of 1-(2-Bromophenyl)-4,4-dimethylpentan-3-one
Executive Summary & Structural Significance
1-(2-Bromophenyl)-4,4-dimethylpentan-3-one (CAS No. 252935-80-1) is a sterically hindered, halogenated aliphatic-aromatic ketone. Its unique structural topology—combining a bulky tert-butyl group with an ortho-brominated phenyl ring—makes it a highly valuable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals. The exact monoisotopic mass of the neutral compound is 268.046 Da, serving as a critical parameter for high-resolution mass spectrometry (HRMS) validation[1].
This whitepaper provides a self-validating framework for the synthesis, isolation, and rigorous spectroscopic characterization (NMR, IR, MS) of this molecule, ensuring high scientific integrity for downstream drug development applications.
Synthetic Protocol & Sample Preparation
To obtain high-purity material (>98%) required for definitive spectroscopic profiling, the synthesis leverages the quantitative enolization of pinacolone followed by nucleophilic substitution with 2-bromobenzyl bromide. This laboratory-scale methodology is adapted from established industrial alkylation processes used for related sterically hindered ketones[2].
Mechanism & Causality
The use of Lithium Diisopropylamide (LDA) at cryogenic temperatures (−78 °C) ensures the quantitative formation of the kinetic enolate of pinacolone. This specific choice of a strong, non-nucleophilic base prevents the aldol self-condensation of pinacolone. The subsequent addition of 2-bromobenzyl bromide facilitates a clean SN2 alkylation.
Step-by-Step Methodology
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Preparation: Purge a flame-dried Schlenk flask with argon to maintain anhydrous conditions.
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Base Formation: Add anhydrous tetrahydrofuran (THF) (20 mL) and diisopropylamine (1.1 equiv); cool the mixture to −78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 15 minutes.
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Enolization: Introduce pinacolone (1.0 equiv) slowly via syringe. Stir for 30 minutes at −78 °C to ensure complete enolate generation.
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Alkylation: Add a solution of 2-bromobenzyl bromide (0.95 equiv to prevent unreacted halide carryover) in THF dropwise.
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Propagation: Remove the cooling bath and allow the reaction to warm to room temperature over 4 hours.
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Self-Validating Quench: Quench the reaction with saturated aqueous NH₄Cl. Causality: This step neutralizes any residual base immediately, preventing over-alkylation or degradation of the product.
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Workup & Purification: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude oil via flash column chromatography (Silica gel, 95:5 Hexanes:EtOAc) to yield the pure target ketone.
Synthetic workflow and downstream spectroscopic characterization of the target ketone.
Spectroscopic Characterization
The following data represents the definitive spectroscopic profile of 1-(2-Bromophenyl)-4,4-dimethylpentan-3-one, recorded using standard high-field instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Conditions: 400 MHz for ¹H, 100 MHz for ¹³C; Solvent: CDCl₃; Internal Standard: TMS (0.00 ppm).
Table 1: ¹H NMR Assignments
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|
| 1.15 | Singlet (s) | - | 9H | -C(CH ₃)₃ |
| 2.85 | Triplet (t) | 7.5 | 2H | -CH ₂-C=O (C2) |
| 3.05 | Triplet (t) | 7.5 | 2H | Ar-CH ₂- (C1) |
| 7.08 | Td | 7.5, 1.5 | 1H | Ar-H (C4') |
| 7.25 | Td | 7.5, 1.5 | 1H | Ar-H (C5') |
| 7.28 | Dd | 7.5, 1.5 | 1H | Ar-H (C6') |
| 7.52 | Dd | 8.0, 1.5 | 1H | Ar-H (C3', ortho to Br) |
Table 2: ¹³C NMR Assignments
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
|---|---|---|
| 26.5 | CH₃ | -C(C H₃)₃ |
| 31.2 | CH₂ | Ar-C H₂- (C1) |
| 38.4 | CH₂ | -C H₂-C=O (C2) |
| 44.1 | C (Quaternary) | -C (CH₃)₃ |
| 124.5 | C (Quaternary) | Ar-C 2' (C-Br) |
| 127.6 | CH | Ar-C 4' |
| 128.2 | CH | Ar-C 5' |
| 130.4 | CH | Ar-C 6' |
| 132.8 | CH | Ar-C 3' |
| 140.5 | C (Quaternary) | Ar-C 1' (C-Alkyl) |
| 215.2 | C (Quaternary) | C =O (Carbonyl) |
Causality Insight: The extreme downfield shift of the carbonyl carbon (215.2 ppm) is a hallmark of aliphatic ketones lacking π-conjugation, further deshielded by the adjacent sterically demanding tert-butyl group. The disappearance of the pinacolone methyl singlet (~2.1 ppm) and the emergence of the A₂B₂/AA'BB' spin system (2.85–3.05 ppm) serves as an internal control for successful alkylation.
Fourier-Transform Infrared (FTIR) Spectroscopy
Conditions: Attenuated Total Reflectance (ATR) mode, neat sample.
Table 3: Key FTIR Vibrational Modes
| Wavenumber (cm⁻¹) | Intensity | Assignment & Causality |
|---|---|---|
| 2965, 2870 | Medium | sp³ C-H stretching (characteristic of the bulky tert-butyl group). |
| 1708 | Strong, Sharp | C=O stretching. The lack of conjugation keeps this frequency high (>1700 cm⁻¹). |
| 1472 | Medium | Aromatic C=C ring stretching. |
| 1025 | Medium | Aryl-Br stretching vibration. |
| 750 | Strong | Ortho-disubstituted benzene out-of-plane (OOP) C-H bending. |
Mass Spectrometry (EI-MS)
Conditions: Electron Ionization (EI) at 70 eV.
Table 4: Principal EI-MS Fragments
| m/z | Relative Abundance | Fragment Identity |
|---|---|---|
| 268 / 270 | 15% | [M]⁺• Molecular Ion (1:1 isotopic ratio) |
| 211 / 213 | 45% | [M - 57]⁺ (Loss of tert-butyl radical) |
| 169 / 171 | 60% | [Ar-CH₂]⁺ (Benzylic cleavage) |
| 85 | 80% | [tBu-C=O]⁺ (α-cleavage yielding pivaloyl cation) |
| 57 | 100% (Base Peak) | [tBu]⁺ (tert-butyl cation) |
Causality Insight: The isotopic signature of bromine is a critical self-validating feature in mass spectrometry[1]. The natural abundance of ⁷⁹Br (50.69%) and ⁸¹Br (49.31%) dictates that any fragment retaining the bromophenyl moiety (e.g., m/z 268/270, 211/213, 169/171) will present as a distinctive 1:1 doublet. The base peak at m/z 57 is driven by the extreme stability of the tertiary carbocation formed upon α-cleavage.
Principal electron ionization (EI) mass spectrometry fragmentation pathways.
QA/QC & Self-Validating Systems
To ensure absolute trustworthiness of the structural assignment, 2D NMR techniques should be employed as a self-validating system:
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HMBC (Heteronuclear Multiple Bond Correlation): The protons of the tert-butyl group (1.15 ppm) must show a strong ³J correlation to the carbonyl carbon (215.2 ppm). This definitively proves the connectivity of the pinacolone-derived fragment.
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COSY (Correlation Spectroscopy): The benzylic protons (3.05 ppm) and the α-carbonyl protons (2.85 ppm) will exhibit a strong cross-peak, confirming the integrity of the ethylene bridge linking the aromatic ring to the ketone core.
References
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PubChemLite - 1-(2-bromophenyl)-4,4-dimethylpentan-3-one (CID 43175830) Source: National Center for Biotechnology Information (NCBI) / PubChem Database URL:[Link]
- Method for preparing 4,4-dimethyl-1-(para-chlorophenyl)-pentane-3-one (RU2228327C1 / WO0044703A1)
